molecular formula C10H5F3N2 B8704694 2-(trifluoromethyl)-1H-indole-5-carbonitrile

2-(trifluoromethyl)-1H-indole-5-carbonitrile

Cat. No. B8704694
M. Wt: 210.15 g/mol
InChI Key: DLMTYJSBAXQMEN-UHFFFAOYSA-N
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Patent
US08377941B2

Procedure details

({5-Cyano-2-[(trifluoroacetyl)amino]phenyl}methyl)(triphenyl)phosphonium chloride (Intermediate 2, 50.41 g, 95 mmol) was heated in DMF (180 ml) at 140° C. for 7 h. The mixture was cooled to room temperature and the solvents were evaporated. This residue was combined with the corresponding residue from another experiment (wherein Intermediate 2, 7.9 g, 15.05 mmol was heated in DMF (50 ml) at 155° C. for 2 h). The combined residues were azeotroped with toluene (100 ml×2). The resulting residue was treated with diethyl ether (500 ml) and the precipitate filtered and washed with diethyl ether (100 ml). The filtrate was evaporated and the resulting orange oil (˜60 g) was dissolved in DCM (200 ml) and stirred at room temperature. Iso-hexane was added until the cloudyness remained (˜400 ml) and the mixtured stirred for 3 days. No precipitate was observed so the mixture was evaporated and chromatographed (Biotage 75L, eluting with dichloromethane) to give the title compound as a colourless solid (21.7 g);
Name
({5-Cyano-2-[(trifluoroacetyl)amino]phenyl}methyl)(triphenyl)phosphonium chloride
Quantity
50.41 g
Type
reactant
Reaction Step One
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]([C:4]1[CH:5]=[CH:6][C:7]([NH:30][C:31](=O)[C:32]([F:35])([F:34])[F:33])=[C:8]([CH2:10][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH:9]=1)#[N:3]>CN(C=O)C>[F:33][C:32]([F:35])([F:34])[C:31]1[NH:30][C:7]2[C:8]([CH:10]=1)=[CH:9][C:4]([C:2]#[N:3])=[CH:5][CH:6]=2 |f:0.1|

Inputs

Step One
Name
({5-Cyano-2-[(trifluoroacetyl)amino]phenyl}methyl)(triphenyl)phosphonium chloride
Quantity
50.41 g
Type
reactant
Smiles
[Cl-].C(#N)C=1C=CC(=C(C1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)NC(C(F)(F)F)=O
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(#N)C=1C=CC(=C(C1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)NC(C(F)(F)F)=O
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
TEMPERATURE
Type
TEMPERATURE
Details
This residue was combined with the corresponding residue from another experiment (wherein Intermediate 2, 7.9 g, 15.05 mmol was heated in DMF (50 ml) at 155° C. for 2 h)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The combined residues were azeotroped with toluene (100 ml×2)
ADDITION
Type
ADDITION
Details
The resulting residue was treated with diethyl ether (500 ml)
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with diethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting orange oil (˜60 g) was dissolved in DCM (200 ml)
ADDITION
Type
ADDITION
Details
Iso-hexane was added until the cloudyness
STIRRING
Type
STIRRING
Details
the mixtured stirred for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
(Biotage 75L, eluting with dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1NC2=CC=C(C=C2C1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: CALCULATEDPERCENTYIELD 108.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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